molecular formula C19H21ClN2O3S B2395468 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235268-09-3

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2395468
CAS No.: 1235268-09-3
M. Wt: 392.9
InChI Key: NXYAVLRLQBHDLS-UHFFFAOYSA-N
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Description

5-Chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted with a chlorine atom at position 5 and a piperidin-4-ylmethyl group at the amide nitrogen. The piperidine ring is further functionalized at the 1-position with a 2-phenoxyacetyl moiety. The phenoxyacetyl group may influence pharmacokinetic properties such as solubility and binding affinity compared to related compounds.

Properties

IUPAC Name

5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYAVLRLQBHDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene carboxamides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential in treating various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that compounds with similar structures exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide may inhibit bacterial growth and exhibit antifungal activity.
  • Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, potentially inhibiting key metabolic enzymes involved in disease processes .

Chemical Synthesis and Reactions

The synthesis of this compound typically involves multiple steps that can include:

  • Formation of intermediates : Common methods involve reacting 5-chlorothiophene-2-carboxylic acid with piperidine derivatives under specific conditions.
  • Oxidation and Reduction Reactions : The compound can undergo various chemical transformations, including oxidation to form sulfoxides or sulfones, and reduction reactions to modify functional groups .

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as:

  • A Building Block in Organic Synthesis : It is utilized as a reagent in the synthesis of more complex molecules, expanding its utility in chemical research and development.
  • Intermediate for Industrial Chemicals : Its unique structure allows it to be a precursor for creating various industrial chemicals .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds related to this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of thiophene-based compounds against various bacterial strains. The results indicated that compounds similar to this compound exhibited comparable or superior activity to established antibiotics like penicillin and ciprofloxacin .

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory potential of thiophene derivatives found that certain analogs effectively reduced inflammation in animal models. The mechanisms involved were linked to the inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several thiophene-2-carboxamide derivatives. Below is a detailed comparison of its key features against analogous molecules:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC50) Reference
Target Compound C₂₁H₂₂ClN₃O₄S 472.93 (calculated) 2-Phenoxyacetyl-piperidine Not reported N/A
Rivaroxaban (BAY-59-7939) C₁₉H₁₈ClN₃O₅S 435.88 Morpholinone-oxazolidinone Factor Xa IC₅₀: 0.7 nM
5-R-rivaroxaban (R-enantiomer) C₁₉H₁₈ClN₃O₅S 435.88 Same as rivaroxaban, (R)-configuration Reduced binding kinetics
5-Chloro-N-((1-(dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide C₁₃H₂₀ClN₃O₃S₂ 365.89 Dimethylsulfamoyl-piperidine Not reported
5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide C₁₅H₁₁ClN₂OS₂ 354.85 (calculated) Pyridin-4-ylmethyl, thiophen-3-yl Not reported

Key Research Findings

Rivaroxaban vs. Target Compound: Rivaroxaban’s morpholinone and oxazolidinone groups enhance Factor Xa binding via hydrogen bonding and hydrophobic interactions . The target compound replaces these with a phenoxyacetyl-piperidine group, which may alter solubility and membrane permeability due to increased lipophilicity. The absence of a stereocenter (unlike rivaroxaban’s (S)-configuration) in the target compound could reduce enantiomer-specific activity .

Pyridine-thiophene hybrids (e.g., ) exhibit divergent electronic properties due to aromatic nitrogen, which may affect target selectivity .

Stereochemical Effects :

  • The (R)-enantiomer of rivaroxaban (5-R-rivaroxaban) demonstrates significantly reduced Factor Xa inhibition, highlighting the critical role of stereochemistry in activity . This underscores the need for chiral analysis in the target compound’s development.

Hypothesized Pharmacological Profiles

  • Target Compound: The phenoxyacetyl group may confer prolonged half-life due to steric protection from metabolic enzymes. However, its larger size compared to rivaroxaban’s morpholinone could reduce binding pocket compatibility.
  • Compound 3 : The dimethylsulfamoyl group might enhance renal clearance, limiting its utility in chronic therapies .

Biological Activity

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure that includes a thiophene ring and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.87 g/mol. The compound's structure is characterized by the following features:

Feature Description
Thiophene Ring Contributes to the compound's chemical reactivity
Piperidine Moiety Enhances interaction with biological targets
Chloro Group May influence pharmacokinetics and biological activity
Carboxamide Group Essential for hydrogen bonding and enzyme interaction

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine derivatives in the presence of solvents such as dichloromethane (DCM) and catalysts like TBTU. The overall process aims to achieve high yield and purity through optimized reaction conditions.

Anti-inflammatory Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anti-inflammatory effects. For instance, derivatives containing thiophene rings have shown promise in inhibiting pro-inflammatory cytokines and mediators in various models .

Antimicrobial Activity

The compound has demonstrated moderate to high antimicrobial activity against various pathogenic bacteria and fungi. Studies have reported that similar thiophene derivatives possess inhibitory effects against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potential for therapeutic applications .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes through structural mimicry. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the thiophene ring may interact with biological membranes, disrupting cellular processes. Ongoing research aims to elucidate the exact molecular targets involved.

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled study, a derivative similar to this compound was tested on animal models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to controls, suggesting potential for development as an anti-inflammatory agent.
  • Antimicrobial Efficacy Assessment : A series of experiments evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that at specific concentrations, the compound effectively inhibited bacterial growth, highlighting its potential use in treating infections caused by resistant strains .

Q & A

Q. What are the critical challenges in synthesizing 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling, piperidine functionalization, and thiophene ring chlorination. Key challenges include ensuring regioselectivity during chlorination and avoiding side reactions at the phenoxyacetyl moiety. Optimization strategies:
  • Use coupling agents like HATU or EDCI for amide bond formation to improve yields (70–85%) .
  • Employ anhydrous solvents (e.g., DMF or THF) and inert atmospheres to stabilize reactive intermediates .
  • Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 0–5°C for chlorination) to suppress byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer: Structural confirmation requires:
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., piperidin-4-yl methyl group at δ 2.8–3.2 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 449.1) .
  • IR spectroscopy: Peaks at 1650–1680 cm1^{-1} (amide C=O) and 740 cm1^{-1} (C-Cl stretch) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Initial screens should assess:
  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} .
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability issues. Strategies:
  • Pharmacokinetic profiling: Measure plasma half-life (t1/2_{1/2}) and metabolic stability using liver microsomes .
  • Prodrug modification: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Structural analogs: Compare activity of derivatives with variations in the phenoxyacetyl group to identify SAR trends .

Q. What computational methods are effective for predicting target binding modes?

  • Methodological Answer: Combine:
  • Molecular docking (AutoDock Vina): Simulate interactions with suspected targets (e.g., kinases or GPCRs) using crystal structures from the PDB .
  • MD simulations (GROMACS): Assess binding stability over 100-ns trajectories .
  • Free-energy calculations (MM/PBSA): Quantify binding affinities for lead prioritization .

Q. How can solubility limitations be addressed in formulation studies?

  • Methodological Answer: Poor aqueous solubility (<10 µg/mL) is common due to hydrophobic thiophene/piperidine groups. Solutions:
  • Co-solvent systems: Use PEG-400 or cyclodextrins to enhance solubility in preclinical models .
  • Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release .
  • Salt formation: Screen counterions (e.g., HCl or mesylate) to improve crystallinity .

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